1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile

Medicinal Chemistry Kinase Inhibitor Design ADME Optimization

1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile (CAS 960371-10-2) is a fluorinated heteroaryl-substituted 4-oxocyclohexanecarbonitrile with molecular formula C₁₂H₁₁FN₂O and molecular weight 218.23 g/mol. The compound belongs to the 4-cyano-4-arylcyclohexanone scaffold class, which serves as a key intermediate in pharmaceutical programs targeting phosphodiesterase 4 (PDE4) and various kinase enzymes.

Molecular Formula C12H11FN2O
Molecular Weight 218.23 g/mol
CAS No. 960371-10-2
Cat. No. B1444373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile
CAS960371-10-2
Molecular FormulaC12H11FN2O
Molecular Weight218.23 g/mol
Structural Identifiers
SMILESC1CC(CCC1=O)(C#N)C2=NC=C(C=C2)F
InChIInChI=1S/C12H11FN2O/c13-9-1-2-11(15-7-9)12(8-14)5-3-10(16)4-6-12/h1-2,7H,3-6H2
InChIKeyHDKXMFFUWRVKOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile (CAS 960371-10-2) – Compound Class and Procurement Baseline


1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile (CAS 960371-10-2) is a fluorinated heteroaryl-substituted 4-oxocyclohexanecarbonitrile with molecular formula C₁₂H₁₁FN₂O and molecular weight 218.23 g/mol [1]. The compound belongs to the 4-cyano-4-arylcyclohexanone scaffold class, which serves as a key intermediate in pharmaceutical programs targeting phosphodiesterase 4 (PDE4) and various kinase enzymes . Its structure incorporates a 5-fluoropyridin-2-yl group at the quaternary carbon, distinguishing it from the more common 4-fluorophenyl-substituted analogs. Computed physicochemical properties include XLogP3-AA of 0.7, topological polar surface area (TPSA) of 53.8 Ų, and four hydrogen-bond acceptor atoms [1].

Why 1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile Cannot Be Replaced by Generic 4-Fluorophenyl Analogs


The 5-fluoropyridin-2-yl substituent in the target compound introduces a pyridine nitrogen atom that fundamentally alters both the electronic and hydrogen-bonding landscape compared to the closest commercial alternative, 1-(4-fluorophenyl)-4-oxocyclohexanecarbonitrile (CAS 56326-98-8). The pyridine nitrogen contributes two additional hydrogen-bond acceptor sites (four total versus two for the phenyl analog) and increases TPSA by approximately 63%, driving a logP reduction of roughly 1.6–1.8 log units [1]. These differences are not cosmetic: in kinase inhibitor design, the pyridyl nitrogen commonly serves as a hinge-region hydrogen-bond anchor in the ATP-binding pocket, a role the 4-fluorophenyl ring cannot fulfill [2]. Substituting the fluoropyridyl compound with a fluorophenyl analog therefore risks loss of target engagement, altered ADME profiles, and failed structure-activity relationship (SAR) progression in programs built around heteroaryl-mediated binding interactions.

Quantitative Differentiation Evidence for 1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile (CAS 960371-10-2) Versus Closest Analogs


Hydrogen-Bond Acceptor Count and Topological Polar Surface Area (TPSA): Pyridyl vs. Phenyl Core Differentiation

The target compound possesses four hydrogen-bond acceptor atoms compared to only two for the 4-fluorophenyl analog (CAS 56326-98-8), a difference driven entirely by the pyridine nitrogen and its effect on the ring electronics [1]. The TPSA is 53.8 Ų for the target versus an estimated ~33 Ų for the 4-fluorophenyl comparator, representing an approximate 63% increase. This TPSA elevation is directly relevant for predicting intestinal absorption and blood-brain barrier penetration differences between the two scaffolds [1].

Medicinal Chemistry Kinase Inhibitor Design ADME Optimization

Lipophilicity (XLogP3-AA) Differentiation and Its Impact on Solubility and Off-Target Liability

The target compound has a computed XLogP3-AA value of 0.7, as reported in PubChem [1]. By comparison, 1-(4-fluorophenyl)-4-oxocyclohexanecarbonitrile (CAS 56326-98-8) has an estimated logP of approximately 2.3–2.7 based on the fragment contribution of fluorobenzene (logP ≈ 2.27) versus 2-fluoropyridine (logP ≈ 0.84) [2]. This yields a logP differential of approximately 1.6–1.8 log units, placing the target compound closer to the optimal oral drug-like logP window (1–3) while the comparator trends toward higher lipophilicity associated with increased hERG binding, cytochrome P450 promiscuity, and lower aqueous solubility [2].

Lipophilicity Solubility Drug Metabolism Pharmacokinetics

Commercial Purity Specification Range Across Multiple Vendors

The target compound is available at purity specifications ranging from ≥95% (AKSci, Leyan) to ≥98% NLT (MolCore) and up to 99% HPLC (ChemicalBook-listed supplier) . The 4-fluorophenyl comparator (CAS 56326-98-8) is similarly available at 95% (AKSci), 97% (CymitQuimica), and 98% HPLC (Thermo Scientific, Capotchem) [1]. No vendor for either compound currently offers certified reference standard-grade material above 99% as a catalog item, though the target compound's '医药级' (pharmaceutical-grade) designation from at least one supplier indicates suitability for pharmaceutical R&D use .

Chemical Procurement Quality Control Purity Specification

GHS Hazard Profile: Reduced Toxicological Classification Versus the 4-Fluorophenyl Analog

The target compound carries GHS hazard statements H317 (may cause an allergic skin reaction) and H319 (causes serious eye irritation) with signal word 'Warning,' and is classified as not hazardous for DOT/IATA transport . In contrast, the 4-fluorophenyl comparator (CAS 56326-98-8) carries R-phrases R20/21/22 (harmful by inhalation, in contact with skin, and if swallowed) and R36/37/38 (irritating to eyes, respiratory system, and skin), representing a broader and more severe hazard profile with both irritant and harmful classification [1]. This difference translates to less restrictive handling requirements and lower shipping costs for the target compound.

Chemical Safety Occupational Health Hazard Classification

Scaffold Validation: 4-Oxocyclohexanecarbonitrile Core in PDE4 Inhibitor Programs

The 4-oxocyclohexanecarbonitrile scaffold is a well-established intermediate for preparing nicotinamide-based PDE4D isoenzyme inhibitors, as documented in multiple vendor technical datasheets [1]. The prototypical PDE4 inhibitor Cilomilast (SB-207499, Ariflo), which advanced to Phase III clinical trials for COPD, is built on a 4-cyano-4-arylcyclohexanone core with a carboxylic acid terminus derived from the ketone oxidation of this scaffold [2]. The target compound, with its 5-fluoropyridin-2-yl substituent, provides a direct entry point to heteroaryl-substituted PDE4 inhibitor analogs that are not accessible from the 4-fluorophenyl scaffold. No comparable PDE4 inhibitor development programs have been reported using the 4-fluorophenyl analog as a core intermediate, where its primary documented pharmaceutical use is as a pharmacopeial impurity (Levocabastine EP Impurity H) [3].

Phosphodiesterase 4 PDE4D Inhibitor Anti-inflammatory Respiratory Disease

5-Fluoropyridin-2-yl Fragment Precedent in Clinical-Stage Kinase and GPCR Modulators

The 5-fluoropyridin-2-yl fragment present in the target compound has been independently validated in multiple clinical-stage programs. N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238), a negative allosteric modulator of mGlu5, achieved a Ki value of 4.4 nM at the allosteric binding site with >900-fold selectivity over other mGlu receptor subtypes and was selected for clinical evaluation [1]. Separately, (S)-N2-(1-(5-fluoropyridin-2-yl)ethyl)-N6-(5-methoxy-1H-pyrazol-3-yl)pyrazine-2,6-diamine demonstrated JAK2 inhibition with an IC₅₀ of 3 nM [2]. 1-(5-Fluoropyridin-2-yl)piperazine derivatives have achieved IC₅₀ values as low as 1.3 nM against Aurora kinase A [3]. These programs collectively provide strong class-level evidence that the 5-fluoropyridin-2-yl group is a privileged fragment for achieving high-affinity target engagement in clinical-quality chemical probes, supporting the target compound's utility as an intermediate in analogous inhibitor series.

Kinase Inhibitor mGlu5 JAK2 Aurora Kinase Clinical Candidate

Procurement-Relevant Application Scenarios for 1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile


Kinase Inhibitor Lead Optimization: Hinge-Region Binding Scaffold

The target compound provides a pre-functionalized 4-oxocyclohexanecarbonitrile core with a 5-fluoropyridin-2-yl group capable of engaging the kinase hinge region via the pyridine nitrogen H-bond acceptor. The demonstrated potency of related 5-fluoropyridin-2-yl-containing inhibitors (JAK2 IC₅₀ = 3 nM, Aurora kinase A IC₅₀ = 1.3 nM) supports the use of this intermediate for constructing focused kinase inhibitor libraries [1][2]. The ketone at C-4 permits reductive amination, Grignard addition, or Wittig olefination to install diverse amine, alcohol, or alkylidene substituents; the nitrile can be hydrolyzed to the carboxylic acid or reduced to the aminomethyl group for further derivatization. Procurement of the 99% HPLC pharmaceutical-grade material is recommended for SAR studies where impurity-driven assay artifacts must be rigorously excluded.

PDE4 Inhibitor Development: Heteroaryl-Substituted Cilomilast Analogs

The 4-cyano-4-arylcyclohexanone scaffold is the core pharmacophore of Cilomilast (SB-207499), the most clinically advanced PDE4 inhibitor for COPD [3]. The target compound's 5-fluoropyridin-2-yl substituent provides a direct route to heteroaryl-substituted PDE4 inhibitors that may offer differentiated subtype selectivity (PDE4D vs. PDE4A/B/C) or improved CNS-sparing profiles compared to the methoxyphenyl-substituted Cilomilast template. The ketone oxidation to the carboxylic acid—a standard transformation in this series—yields the corresponding 1-(5-fluoropyridin-2-yl)-4-oxocyclohexane-1-carboxylic acid (CAS 2229258-34-6), confirming synthetic tractability [4]. Researchers targeting inflammatory or respiratory indications with PDE4 mechanisms should prioritize this intermediate over phenyl-substituted analogs.

Fragment-Based Drug Discovery (FBDD): 4-Cyano-4-arylcyclohexanone Core with Privileged Heteroaryl Fragment

The target compound merges two validated fragment-level design elements—the 4-cyanocyclohexanone core (a PDE4 inhibitor pharmacophore) and the 5-fluoropyridin-2-yl group (a clinical-stage kinase/GPCR privileged fragment). This dual validation makes the compound suitable as a starting point for fragment-growing campaigns where the cyclohexanone ketone and nitrile provide orthogonal synthetic handles for parallel library synthesis. The lower logP (XLogP3-AA = 0.7) compared to phenyl analogs means that derivatives built from this intermediate are more likely to remain within drug-like physicochemical space during fragment elaboration, reducing the risk of 'molecular obesity' during lead optimization [4].

Custom Synthesis and Reference Standard Procurement for Pharmaceutical R&D

As the compound is listed as a custom synthesis item by multiple suppliers and carries a pharmaceutical-grade (医药级) designation from at least one vendor, it is positioned for GLP-grade pharmacology and IND-enabling studies [3]. The target compound's non-hazardous transport classification (DOT/IATA) and irritant-only GHS profile simplify international procurement logistics compared to the 4-fluorophenyl comparator, which carries a harmful classification (R20/21/22) requiring additional shipping documentation and institutional hazard review [1][2]. For programs requiring multi-gram to kilogram quantities, sourcing from ISO-certified manufacturers offering 98–99% purity with full Certificates of Analysis is advised.

Quote Request

Request a Quote for 1-(5-Fluoropyridin-2-yl)-4-oxocyclohexanecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.